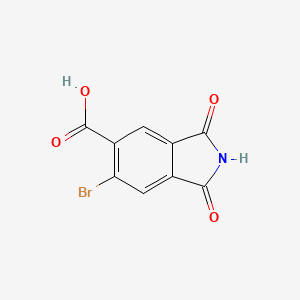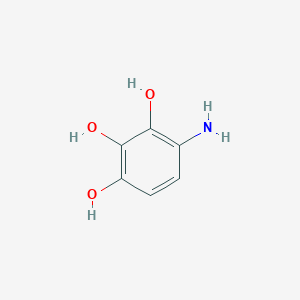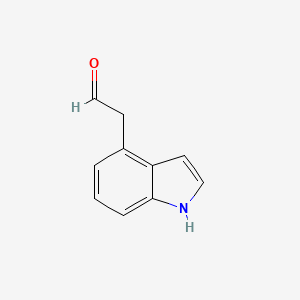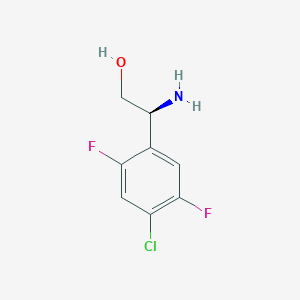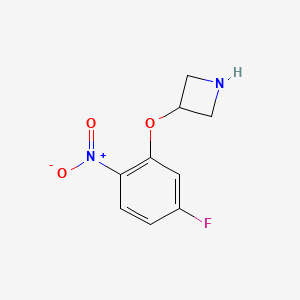
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S It is characterized by the presence of a pyrrolidine ring attached to a tetrahydrothiophene ring, which is further substituted with a dioxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide typically involves the construction of the pyrrolidine ring followed by its attachment to the tetrahydrothiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiophene derivative with a pyrrolidine precursor in the presence of a strong base can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxide group into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a wide range of products, including halogenated compounds or those with different functional groups.
科学的研究の応用
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle that serves as a precursor for many biologically active compounds.
Tetrahydrothiophene: A sulfur-containing heterocycle that is structurally similar to the thiophene ring in the compound.
Sulfoxides and Sulfones: Compounds with similar functional groups that can undergo similar chemical reactions.
Uniqueness
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its pyrrolidine and tetrahydrothiophene rings, along with the presence of the dioxide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
3-pyrrolidin-3-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)4-2-8(6-12)7-1-3-9-5-7/h7-9H,1-6H2 |
InChIキー |
IBPIOTWJCPYOIF-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)
![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)


